Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, sodium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrido[3,2-d]pyrimidine core or other functional groups.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biology: The compound is used in cell viability assays and molecular docking studies to evaluate its interaction with biological targets.
Pharmaceutical Research: It is investigated for its potential as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities and high selectivity for 5-HT1A receptors.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.
Biological Activity
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a pyrido[3,2-d]pyrimidine core with various substituents, including a morpholine ring and hydroxymethyl groups. These structural characteristics contribute to its biological activity.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in various biological pathways. For instance, studies have shown that derivatives of phenolic compounds can inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The presence of hydroxymethyl and aromatic groups in the structure may enhance binding affinity to the active site of TYR, leading to effective inhibition .
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including the ABTS radical scavenging test. Preliminary findings suggest that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Table 1: Biological Activity Summary
Case Study 1: Antimelanogenic Effects
A study investigated the antimelanogenic effects of this compound on B16F10 melanoma cells. The compound demonstrated a dose-dependent reduction in melanin synthesis without cytotoxicity, suggesting its potential as a therapeutic agent for hyperpigmentation disorders.
Case Study 2: Antioxidant Evaluation
In another study, the antioxidant capabilities were assessed using DPPH and ABTS assays. The compound exhibited comparable scavenging activity to established antioxidants, indicating its potential utility in formulations aimed at combating oxidative stress.
Discussion
The biological activity of this compound suggests a promising therapeutic profile. Its dual role as an enzyme inhibitor and antioxidant positions it as a candidate for further research in treating conditions related to oxidative stress and pigmentation disorders.
Properties
Molecular Formula |
C20H19ClN4O4 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19ClN4O4/c1-28-19(27)15-10-14(21)17-18(22-15)16(13-4-2-12(11-26)3-5-13)23-20(24-17)25-6-8-29-9-7-25/h2-5,10,26H,6-9,11H2,1H3 |
InChI Key |
PKOYZYVHYXNWHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=C(C=C3)CO)N4CCOCC4 |
Origin of Product |
United States |
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